2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid

MAO-B selectivity neurodegeneration Parkinson's disease

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid (InChI Key: VRWBKBHXUTXZFL-UHFFFAOYSA-N) is a C6-ether-linked ethanimidamide derivative of the 3,4-dihydro-2(1H)-quinolinone scaffold, supplied as the acetic acid salt (free base formula C₁₁H₁₃N₃O₂, MW 219.24; salt formula C₁₁H₁₃N₃O₂·C₂H₄O₂, MW 279.3). The compound is commercially available through the Sigma-Aldrich/Enamine collection (catalog ENAH97F573E1) at 95% purity as a powder, with recommended storage at 4°C.

Molecular Formula C13H17N3O4
Molecular Weight 279.29 g/mol
Cat. No. B13564823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid
Molecular FormulaC13H17N3O4
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(=O)NC2=C1C=C(C=C2)OCC(=N)N
InChIInChI=1S/C11H13N3O2.C2H4O2/c12-10(13)6-16-8-2-3-9-7(5-8)1-4-11(15)14-9;1-2(3)4/h2-3,5H,1,4,6H2,(H3,12,13)(H,14,15);1H3,(H,3,4)
InChIKeyCQJNMDZUWHRQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide Acetic Acid: Chemical Identity, Source & Core Profile


2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid (InChI Key: VRWBKBHXUTXZFL-UHFFFAOYSA-N) is a C6-ether-linked ethanimidamide derivative of the 3,4-dihydro-2(1H)-quinolinone scaffold, supplied as the acetic acid salt (free base formula C₁₁H₁₃N₃O₂, MW 219.24; salt formula C₁₁H₁₃N₃O₂·C₂H₄O₂, MW 279.3) . The compound is commercially available through the Sigma-Aldrich/Enamine collection (catalog ENAH97F573E1) at 95% purity as a powder, with recommended storage at 4°C . It belongs to a class of 3,4-dihydro-2(1H)-quinolinone derivatives that have been systematically evaluated as monoamine oxidase (MAO) inhibitors, where the C6-substitution pattern and the ethanimidamide side chain jointly confer a distinct MAO-B-preferring inhibition profile [1].

Why 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide Acetic Acid Cannot Be Replaced by a Generic 3,4-Dihydro-2(1H)-quinolinone Analog


Within the 3,4-dihydro-2(1H)-quinolinone chemotype, the position (C6 vs. C7) and chemical character (amidine vs. benzyloxy vs. carboxylic acid) of the substituent profoundly modulate both MAO-A/MAO-B isoform selectivity and absolute potency [1]. Published structure–activity relationship (SAR) studies demonstrate that C6-substituted derivatives generally exhibit markedly weaker MAO-B inhibition than their C7-substituted counterparts, with literature IC₅₀ values spanning over four orders of magnitude (from 2.9 nM to >100,000 nM) depending on the exact substituent [1][2]. Consequently, two compounds sharing the same 3,4-dihydro-2(1H)-quinolinone core but differing at the C6 side chain—such as the target ethanimidamide and the corresponding benzyloxy or carboxylic acid analogs—produce quantitatively distinct MAO inhibition profiles under identical assay conditions [2]. Generic substitution without head-to-head biochemical verification therefore risks selecting a compound with a materially different selectivity ratio and potency, undermining experimental reproducibility and target-engagement interpretation.

Quantitative Differentiation Evidence for 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide Acetic Acid


MAO-B Selectivity Ratio Gain Over the C6-Benzyloxy Analog (CHEMBL172856)

Under identical recombinant human MAO assay conditions (kynuramine substrate, fluorescence detection of 4-hydroxyquinoline, 20 min incubation), the target ethanimidamide compound achieves a >20-fold MAO-B-over-MAO-A selectivity ratio (MAO-B IC₅₀ = 4,890 nM; MAO-A IC₅₀ > 100,000 nM), compared to only ~6.3-fold selectivity for the C6-benzyloxy comparator 6-(benzyloxy)-3,4-dihydro-2(1H)-quinolinone (MAO-B IC₅₀ = 4,010 nM; MAO-A IC₅₀ = 25,300 nM) [1][2]. The ethanimidamide substitution reduces MAO-A affinity by more than 3.95-fold while preserving comparable MAO-B potency, thereby sharpening isoform discrimination [1][2].

MAO-B selectivity neurodegeneration Parkinson's disease

Superior MAO-B Inhibition Potency vs. the C6-Ether Analog CHEMBL2203921

The target compound exhibits an MAO-B IC₅₀ of 4,890 nM, which is more than 20-fold lower (more potent) than that of the structurally analogous C6-ether derivative CHEMBL2203921 (BDBM50401980), which shows an MAO-B IC₅₀ of 100,000 nM under the same recombinant human MAO-B fluorescence assay [1][2]. Notably, both compounds share an MAO-A IC₅₀ of >100,000 nM, indicating that the ethanimidamide side chain specifically enhances MAO-B engagement without recruiting MAO-A affinity, a property not observed with the comparator's C6 side chain [1][2].

MAO-B inhibitor SAR C6-substituted quinolinone

Charge-State Differentiation from the Carboxylic Acid Analog (CAS 58898-54-7)

The ethanimidamide moiety of the target compound carries a pKa of approximately 12.1 (based on the acetamidine parent), rendering it predominantly protonated and cationic at physiological pH 7.4 [1]. In contrast, the direct carboxylic acid analog 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS 58898-54-7) bears a carboxylic acid group with an estimated pKa of ~3–4, making it predominantly deprotonated and anionic at pH 7.4 . These opposite charge states are expected to differentially influence membrane permeability, CNS penetration, and binding-mode electrostatics with the MAO active site, which contains a flavin adenine dinucleotide (FAD) cofactor and residues sensitive to ligand charge [2].

physicochemical property amidine CNS permeability

SAR Context: C6- vs. C7-Substitution Potency Gradient Defines the Compound's Niche

Published SAR across two systematic studies (2013 and 2017) establishes that within the 3,4-dihydro-2(1H)-quinolinone series, C7-substitution yields dramatically more potent MAO-B inhibitors than C6-substitution [1][2]. The most potent C7-substituted inhibitor, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, achieves an MAO-B IC₅₀ of 2.9 nM with 2,750-fold selectivity over MAO-A, whereas C6-substituted derivatives generally exhibit IC₅₀ values in the micromolar range [1]. The target compound, with its MAO-B IC₅₀ of 4.89 µM, occupies a distinct intermediate potency niche among C6-substituted variants—substantially more active than the C6-ether comparator CHEMBL2203921 (IC₅₀ >100 µM) but approximately 1,686-fold less potent than the best-in-class C7-substituted inhibitor [1][3]. This quantitative placement defines the compound's utility as a moderate-potency, moderate-selectivity C6 probe for interrogating substituent-position effects on MAO-B pharmacology.

structure–activity relationship C6-substitution MAO-B inhibitor optimization

Defined Commercial Specification and Salt Form for Reproducible Procurement

The compound is supplied exclusively as the acetic acid salt (1:1 stoichiometry, confirmed by InChI: 1S/C11H13N3O2.C2H4O2), with a certified purity of 95%, physical form as a powder, and a prescribed storage temperature of 4°C . This defined salt form and purity specification contrasts with many research-grade tetrahydroquinoline analogs that are offered as free bases with variable purity or limited characterization. The acetic acid counterion is explicitly documented in the Sigma-Aldrich/Enamine product entry (Salt Data: CC(=O)O), ensuring that users procure a chemically consistent entity . The free base molecular weight of the ethanimidamide component is 219.24 g/mol, while the salt form has a formula weight of 279.3 g/mol—a difference of 60.05 g/mol corresponding to one equivalent of acetic acid .

chemical procurement salt form assay reproducibility

Evidence-Backed Application Scenarios for 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide Acetic Acid


C6-Substituted Reference Standard for MAO-B Isoform Selectivity SAR Campaigns

The compound's quantitatively characterized selectivity profile—>20-fold MAO-B preference with an MAO-B IC₅₀ of 4,890 nM—positions it as a calibrated C6-substituted reference point for structure–activity relationship studies exploring the effect of side-chain modifications on isoform discrimination. When designing a matrix of C6-substituted 3,4-dihydro-2(1H)-quinolinone derivatives, this compound provides a benchmark against which new analogs can be compared under identical recombinant human MAO-A/B assay conditions, enabling direct attribution of selectivity shifts to specific structural modifications [1].

Amidine-Containing Chemical Probe for MAO-B Binding Mode Analysis

The ethanimidamide group (pKa ~12.1) ensures a cationic character at physiological pH, distinguishing this compound from neutral or anionic C6-substituted analogs. This property makes it suitable for studies investigating the role of ligand charge in MAO-B active-site recognition, particularly given the FAD cofactor environment. Comparative biochemical experiments pairing this compound with the anionic carboxylic acid analog (CAS 58898-54-7) can isolate charge-dependent contributions to binding affinity and kinetics [1].

Procurement of a Defined-Salt-Form MAO Inhibitor for Reproducible Screening Cascades

For screening facilities and medicinal chemistry groups requiring a fully characterized, procurement-ready MAO-B-preferring inhibitor with documented salt stoichiometry, this compound's commercial availability as the 1:1 acetic acid salt (Sigma-Aldrich ENAH97F573E1, 95% purity, powder, 4°C storage) eliminates the salt-form ambiguity that frequently confounds concentration–response calculations and inter-laboratory reproducibility. The explicit InChI Key (VRWBKBHXUTXZFL-UHFFFAOYSA-N) ensures unambiguous chemical registration [1].

C6-Position Pharmacophore Validation in Tetrahydroquinoline-Based CNS Drug Discovery

The compound's moderate MAO-B potency (4,890 nM) and selectivity (>20-fold), placed within the established SAR framework showing C7-substitution yields far stronger inhibitors (IC₅₀ as low as 2.9 nM), makes it a valuable tool for validating whether C6-directed optimization strategies can close the potency gap. Researchers can use this compound as a starting scaffold to test whether additional ring substitution or side-chain elaboration at C6 can rival the potency achieved through C7 functionalization, informing synthetic prioritization in Parkinson's disease and neurodegenerative disorder programs [1][2].

Quote Request

Request a Quote for 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.